molecular formula C20H19FN4O4S B2892597 N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-17-5

N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2892597
CAS No.: 868228-17-5
M. Wt: 430.45
InChI Key: OXAIQBNXLZIPAO-UHFFFAOYSA-N
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Description

N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19FN4O4S and its molecular weight is 430.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting their promising antimicrobial properties. These compounds were synthesized through condensation and Knoevenagel condensation processes, exhibiting significant antimicrobial activity against a range of bacteria and fungi. The presence of a fluorine atom in these compounds was essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Antitumor and Chemotherapeutic Agent Synthesis

Another area of research involves the synthesis of amino acid ester derivatives containing 5-fluorouracil, a known chemotherapeutic agent. These derivatives were synthesized to evaluate their in vitro antitumor activity against various cancer cell lines, showing that certain derivatives exhibited higher inhibitory effects compared to 5-FU itself (Xiong et al., 2009).

Enzymatic Inhibition for Cancer Therapy

Compounds structurally similar to N-(4-amino-2-((3-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide have been explored for their potential as enzymatic inhibitors in cancer therapy. For example, the discovery of AZD4877, a kinesin spindle protein inhibitor, demonstrated excellent biochemical potency and pharmaceutical properties, indicating its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Antibacterial and Antifungal Activities

Novel benzothiazole pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains, with some derivatives outperforming standard drugs in vitro. The research emphasizes the potential of these compounds as leads for developing new antimicrobial agents (Maddila et al., 2016).

Properties

IUPAC Name

N-[4-amino-2-[(3-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S/c1-28-14-7-6-12(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-11-4-3-5-13(21)8-11/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAIQBNXLZIPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)F)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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